molecular formula C8H8N2O2 B8304680 6-Amino-7-methyl-1,3-benzoxazol-2(3H)-one CAS No. 1233185-19-7

6-Amino-7-methyl-1,3-benzoxazol-2(3H)-one

Cat. No. B8304680
M. Wt: 164.16 g/mol
InChI Key: ZLAZBQYQBWYYEV-UHFFFAOYSA-N
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Patent
US08471005B2

Procedure details

7-Methyl-6-nitro-3H-benzoxazol-2-one (0.895 g, 4.61 mmol) was hydrogenated in Methanol (30.0 mL) over 10% Palladium on Carbon (50% Wet) (0.135 g, 0.0634 mmol) under an atmosphere of Hydrogen (30 psi) for 2 h. The mixture was filtered through Celite, washed with MeOH and conc. in vacuo to afford 6-Amino-7-methyl-3H-benzoxazol-2-one (0.74 g, 98%).
Quantity
0.895 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.135 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]2[O:9][C:8](=[O:11])[NH:7][C:6]=2[CH:5]=[CH:4][C:3]=1[N+:12]([O-])=O>CO.[Pd]>[NH2:12][C:3]1[CH:4]=[CH:5][C:6]2[NH:7][C:8](=[O:11])[O:9][C:10]=2[C:2]=1[CH3:1]

Inputs

Step One
Name
Quantity
0.895 g
Type
reactant
Smiles
CC1=C(C=CC=2NC(OC21)=O)[N+](=O)[O-]
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
0.135 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
WASH
Type
WASH
Details
washed with MeOH and conc. in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C2=C(NC(O2)=O)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.74 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.